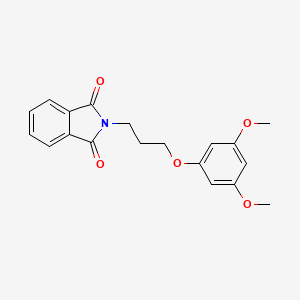

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

Description

BenchChem offers high-quality 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(3,5-dimethoxyphenoxy)propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-23-13-10-14(24-2)12-15(11-13)25-9-5-8-20-18(21)16-6-3-4-7-17(16)19(20)22/h3-4,6-7,10-12H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPQFYCLPSZWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione: Physicochemical Properties, Synthesis, and Potential Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] From the historical notoriety of thalidomide to the modern therapeutic successes of immunomodulators like lenalidomide, this heterocyclic system continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Derivatives of isoindoline-1,3-dione have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2]

This technical guide provides a comprehensive overview of the basic properties of a specific, lesser-studied derivative: 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione . Due to the limited availability of direct experimental data for this compound, this guide will leverage established chemical principles and data from structurally related analogs to propose its physicochemical characteristics, a detailed synthetic protocol, and potential avenues for pharmacological investigation. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₉H₁₉NO₅ | - |

| Molecular Weight | 341.36 g/mol | - |

| Appearance | White to off-white solid | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Insoluble in water | Analogy |

| LogP | ~3.5 | Prediction |

Note: These values are estimations and require experimental verification.

Synthesis and Characterization

The synthesis of N-substituted isoindoline-1,3-diones is most commonly achieved through the condensation of phthalic anhydride with a primary amine.[3] This robust and high-yielding reaction is the most plausible route for the preparation of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione. The key to this synthesis is the preparation of the amine precursor, 3-(3,5-dimethoxyphenoxy)propan-1-amine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the synthesis of the key amine intermediate followed by its condensation with phthalic anhydride.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-(3,5-dimethoxyphenoxy)propan-1-amine

This procedure is based on a modified Williamson ether synthesis followed by a Staudinger reduction.

-

Materials: 3,5-dimethoxyphenol, 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), acetone, sodium azide (NaN₃), dimethylformamide (DMF), triphenylphosphine (PPh₃), tetrahydrofuran (THF), water (H₂O).

-

Procedure:

-

Williamson Ether Synthesis: To a solution of 3,5-dimethoxyphenol in acetone, add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 1-bromo-3-chloropropane dropwise and reflux the reaction mixture for 24 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, filter the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude product, 3-(3,5-dimethoxyphenoxy)propyl chloride, can be purified by column chromatography.

-

Azide Formation: Dissolve the purified 3-(3,5-dimethoxyphenoxy)propyl chloride in DMF and add sodium azide. Heat the reaction mixture to 80°C and stir for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 3-(3,5-dimethoxyphenoxy)propyl azide.

-

Staudinger Reduction: Dissolve the azide in a mixture of THF and water. Add triphenylphosphine portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the THF under reduced pressure and extract the aqueous layer with diethyl ether to remove triphenylphosphine oxide. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic layer and concentrate to yield 3-(3,5-dimethoxyphenoxy)propan-1-amine.

-

Step 2: Synthesis of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

-

Materials: 3-(3,5-dimethoxyphenoxy)propan-1-amine, phthalic anhydride, glacial acetic acid.

-

Procedure:

-

Dissolve equimolar amounts of 3-(3,5-dimethoxyphenoxy)propan-1-amine and phthalic anhydride in glacial acetic acid.[3]

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., imide carbonyls, ether linkage).

-

Melting Point Analysis: To assess purity.

Potential Pharmacological Applications and Mechanism of Action

While no specific biological activity has been reported for 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione, the broader class of isoindoline-1,3-dione derivatives has been extensively studied, revealing a multitude of potential therapeutic applications.[1] In silico and in vitro studies on related compounds suggest several promising avenues for investigation.[4][5]

Potential Biological Targets

Based on the activities of other isoindoline-1,3-diones, potential biological targets for this compound could include:

-

Enzymes: Such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX-1 and COX-2).[4][5] Inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease, while COX inhibition is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Receptors: Various G-protein coupled receptors and ion channels could be modulated by this class of compounds.

-

Protein-Protein Interactions: The phthalimide moiety is known to interact with cereblon, a component of an E3 ubiquitin ligase complex, which is the basis for the immunomodulatory and anticancer effects of thalidomide and its analogs.

Caption: Conceptual overview of potential mechanisms of action.

Proposed Experimental Workflow for Pharmacological Evaluation

A systematic approach is recommended to elucidate the biological activity of this compound.

Caption: A stepwise workflow for pharmacological evaluation.

1. In Silico Screening:

-

Molecular Docking: Perform docking studies against a panel of known drug targets, such as AChE, BuChE, COX-1, and COX-2, to predict binding affinities and interaction modes.[6][7]

-

ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule to assess its drug-likeness.

2. In Vitro Assays:

-

Enzyme Inhibition Assays: Experimentally validate the in silico predictions by performing enzyme inhibition assays for targets with high predicted binding affinity.

-

Receptor Binding Assays: Evaluate the binding of the compound to a panel of relevant receptors.

-

Cytotoxicity Assays: Determine the cytotoxic effects of the compound on various cancer cell lines and normal cell lines to assess its potential as an anticancer agent and its general toxicity.

Safety and Handling

As with any novel chemical compound, 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione should be handled with appropriate safety precautions in a laboratory setting. General safety guidelines for isoindoline derivatives include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione represents an intriguing yet underexplored molecule within the pharmacologically significant class of isoindoline-1,3-diones. This technical guide has provided a foundational framework for its study, including predicted physicochemical properties, a detailed synthetic protocol, and a roadmap for investigating its potential biological activities. The proposed synthetic route is based on well-established and reliable chemical transformations. The potential for this compound to interact with key biological targets, as suggested by the activities of its structural analogs, warrants further investigation. It is our hope that this guide will stimulate further research into this promising compound and contribute to the development of new therapeutic agents.

References

-

JMPAS. In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. Available from: [Link].

-

MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link].

-

ProQuest. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link].

-

MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link].

-

Wikipedia. Williamson ether synthesis. Available from: [Link].

-

NIH. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link].

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link].

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link].

-

MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link].

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link].

-

PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link].

-

Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. Available from: [Link].

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link].

-

Myers Chem 115. Reductive Amination. Available from: [Link].

-

Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin. Available from: [Link].

-

ACS Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. A New N-Substituted 1<i>H</i>-Isoindole-1,3(2<i>H</i>)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - ProQuest [proquest.com]

- 6. jmpas.com [jmpas.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione, a molecule integrating the privileged isoindoline-1,3-dione (phthalimide) scaffold with a dimethoxyphenoxy moiety. The isoindoline-1,3-dione core is a cornerstone in medicinal chemistry, featured in drugs with activities ranging from immunomodulation to anticancer effects.[1][2] This document details the logical synthesis, purification, and characterization of the title compound. Furthermore, it explores its potential applications in drug discovery, drawing parallels with structurally related compounds exhibiting significant biological activities, such as analgesic and cholinesterase inhibitory effects.[3][4] This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar chemical entities in their research programs.

Introduction

The isoindoline-1,3-dione heterocycle, commonly known as the phthalimide group, is a structural motif of profound importance in pharmaceutical sciences.[1] Its historical significance is tied to thalidomide, but modern research has successfully repurposed this scaffold to engineer highly effective and safer therapeutics, including lenalidomide and pomalidomide.[1] The imide nitrogen of the phthalimide core provides a convenient anchor for introducing diverse substituents, allowing for the systematic exploration of chemical space and the modulation of pharmacological activity.[4]

The target molecule, 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione, combines this versatile phthalimide core with a 3,5-dimethoxyphenol-derived side chain. Phenolic and ether moieties are prevalent in natural products and synthetic drugs, often contributing to receptor binding and influencing pharmacokinetic properties. This guide offers a detailed examination of the synthesis, structural confirmation, and prospective utility of this specific derivative.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. These data are essential for its handling, formulation, and interpretation in experimental settings.

Chemical Structure

The chemical structure consists of a phthalimide group linked via a three-carbon (propyl) chain to a 3,5-dimethoxyphenoxy group.

Caption: Chemical structure of the title compound.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione | - |

| CAS Number | 100840-52-6 | [5][6] |

| Molecular Formula | C₁₉H₁₉NO₄ | - |

| Molecular Weight | 341.36 g/mol | [6] |

| Purity | ≥95% (Commercially available) | [6] |

| InChI Key | ZDPQFYCLPSZWEM-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The synthesis of N-substituted isoindoline-1,3-dione derivatives is a well-established process in organic chemistry.[1] The most reliable and widely adopted method is the Gabriel synthesis, which allows for the formation of the N-C bond through the alkylation of potassium phthalimide with a suitable alkyl halide.[7][8][9] This approach is chosen for its high efficiency and avoidance of over-alkylation, a common issue with direct amination methods.[10]

Retrosynthetic Analysis and Strategy

The logical disconnection of the target molecule points to two primary synthons: the phthalimide anion and a 3-(3,5-dimethoxyphenoxy)propyl halide. This retrosynthetic pathway is outlined below. The key is the formation of the C-N bond, which is reliably achieved via an Sₙ2 reaction.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 1-bromo-3-(3,5-dimethoxyphenoxy)propane (Intermediate)

-

Reagents & Setup: To a solution of 3,5-dimethoxyphenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq) as a base. The reaction should be conducted in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. An inert atmosphere prevents potential oxidation of the phenol.

-

-

Addition: Add 1,3-dibromopropane (1.2 eq) to the mixture.

-

Causality: Using a slight excess of the dibromoalkane favors the mono-alkylation product and drives the reaction to completion.

-

-

Reaction: Heat the mixture to reflux (temperature depends on the solvent, e.g., ~56 °C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The resulting crude intermediate can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

-

Reagents & Setup: In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.[9]

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving the phthalimide anion highly nucleophilic.[11]

-

-

Addition: Add a solution of the intermediate, 1-bromo-3-(3,5-dimethoxyphenoxy)propane (1.0 eq), dissolved in a minimal amount of DMF, to the phthalimide solution.

-

Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.[9]

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the solid product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then a cold, non-polar solvent like hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound as a solid.

Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical shifts, integration, and coupling patterns of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the imide carbonyl stretches (~1770 and 1700 cm⁻¹) and the C-O-C ether stretches.[12]

-

Melting Point Analysis: To assess the purity of the final product.

Potential Biological Activity and Applications

While specific biological data for 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione is not widely published, the structural components suggest several promising avenues for investigation in drug discovery.

Rationale for Investigation

-

Analgesic and Anti-inflammatory Activity: Many N-substituted phthalimide derivatives have demonstrated significant analgesic and anti-inflammatory properties.[3] The mechanism often involves the modulation of inflammatory pathways, and new derivatives are continually being explored as non-steroidal analgesics.[13]

-

Cholinesterase Inhibition: The isoindoline-1,3-dione scaffold has been incorporated into potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[4][12] The length and nature of the linker chain and the terminal aromatic group are critical for inhibitory activity.

-

Anticancer Properties: Derivatives of isoindole-1,3-dione have been investigated for their antiproliferative effects against various cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical).[2] Some have shown potential as tyrosine kinase inhibitors.[2]

-

Immunomodulatory Effects: As analogs of thalidomide, novel phthalimide derivatives are often screened for immunomodulatory activity, which is central to their use in treating multiple myeloma and other conditions.

The workflow for evaluating a new chemical entity like this one is outlined below.

Caption: Standard workflow for preclinical drug discovery.

Conclusion

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione is a synthetically accessible molecule that merges two pharmacologically significant motifs. Based on extensive literature on related structures, this compound represents a valuable candidate for screening in various therapeutic areas, particularly as an analgesic, anticancer, or neuroprotective agent. The robust synthetic pathway detailed herein provides a reliable method for its production, enabling further investigation by the scientific community. Future work should focus on its systematic biological evaluation to uncover its full therapeutic potential.

References

- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives. Benchchem.

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

-

Gabriel synthesis. Wikipedia. Available from: [Link]

- Gabriel Synthesis. J&K Scientific LLC.

- Gabriel Synthesis: Mechanism & Examples. NROChemistry.

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available from: [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Available from: [Link]

-

Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. Available from: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available from: [Link]

- Gabriel synthesis. L.S.College, Muzaffarpur.

- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-(3,5-Dimethoxyphenoxy)Propyl)Isoindoline-1,3-Dione | 100840-52-6 [chemicalbook.com]

- 6. 2-(3-(3,5-DIMETHOXYPHENOXY)PROPYL)ISOINDOLINE-1,3-DIONE [cymitquimica.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. printo.2promojournal.com [printo.2promojournal.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione (CAS No. 100840-52-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione, a molecule of interest in medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, and its potential applications in drug discovery, with a focus on its relevance to neurodegenerative diseases.

Core Identity and Physicochemical Properties

Chemical Name: 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

CAS Number: 100840-52-6

Molecular Formula: C₁₉H₁₉NO₅

Molecular Weight: 341.36 g/mol

The structure of this compound features a central isoindoline-1,3-dione core, also known as a phthalimide group. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Attached to the nitrogen of the phthalimide is a propyl chain, which is in turn linked to a 3,5-dimethoxyphenoxy group. The presence of the dimethoxyphenyl moiety and the flexible propyl linker are key features that can influence the molecule's pharmacological profile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 341.36 g/mol | N/A |

| Molecular Formula | C₁₉H₁₉NO₅ | N/A |

| XLogP3 | 2.6 | N/A |

| Hydrogen Bond Donor Count | 0 | N/A |

| Hydrogen Bond Acceptor Count | 5 | N/A |

| Rotatable Bond Count | 6 | N/A |

Synthesis and Purification

The synthesis of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione typically follows a well-established route for N-substituted phthalimides, which is the condensation of phthalic anhydride with a primary amine.

Rationale for Synthetic Strategy

The formation of the imide bond in the isoindoline-1,3-dione ring is a robust and high-yielding reaction. The key to this synthesis is the preparation of the requisite primary amine, 3-(3,5-dimethoxyphenoxy)propan-1-amine. This intermediate can be synthesized from 3,5-dimethoxyphenol and a suitable three-carbon synthon with a terminal amine or a precursor group.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-(3,5-dimethoxyphenoxy)propan-1-amine

This step involves a Williamson ether synthesis followed by a Gabriel synthesis or reduction of a nitrile.

-

Materials: 3,5-dimethoxyphenol, 3-bromopropanenitrile (or 1-bromo-3-chloropropane followed by reaction with sodium azide and reduction), sodium hydride (NaH), dimethylformamide (DMF), lithium aluminum hydride (LAH) or other suitable reducing agent, diethyl ether, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

To a solution of 3,5-dimethoxyphenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes, then add 3-bromopropanenitrile.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3,5-dimethoxyphenoxy)propanenitrile.

-

Dissolve the nitrile in anhydrous diethyl ether and add it dropwise to a suspension of lithium aluminum hydride in diethyl ether at 0 °C.

-

Reflux the mixture for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

-

Filter the resulting solid and concentrate the filtrate to obtain the crude amine. Purification can be achieved by distillation or column chromatography.

-

Step 2: Synthesis of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione [1][2]

-

Materials: 3-(3,5-dimethoxyphenoxy)propan-1-amine, phthalic anhydride, glacial acetic acid or toluene.

-

Procedure:

-

Dissolve equimolar amounts of 3-(3,5-dimethoxyphenoxy)propan-1-amine and phthalic anhydride in glacial acetic acid or toluene.

-

Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione.

-

Synthesis workflow for the target molecule.

Analytical Characterization

A battery of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide and dimethoxyphenyl rings, the methoxy groups, and the aliphatic protons of the propyl chain.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the imide, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the propyl linker.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound, confirming the expected molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the imide group (typically around 1770 and 1700 cm⁻¹), C-O-C stretching of the ether linkages, and C-H stretching of the aromatic and aliphatic groups.[1]

-

Elemental Analysis: Combustion analysis should be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₁₉H₁₉NO₅.

Applications in Drug Discovery: A Focus on Neurodegenerative Diseases

The isoindoline-1,3-dione scaffold is a key component in several approved drugs and numerous clinical candidates. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[3]

A significant area of research for this class of compounds is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[4][5] The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. Therefore, inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.

Mechanism of Action: Cholinesterase Inhibition

Many isoindoline-1,3-dione derivatives have been designed and synthesized as cholinesterase inhibitors.[4][5] These molecules often act as "dual-binding site" inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. The isoindoline-1,3-dione moiety can serve as a key pharmacophore that interacts with the active site of the enzyme, while the linker and the terminal aromatic group can extend to interact with the PAS. This dual interaction can lead to potent and selective inhibition.

Dual-binding site inhibition of AChE.

Potential of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

While specific biological data for this exact molecule is not extensively published, its structural features suggest it is a promising candidate for evaluation as a cholinesterase inhibitor. The 3,5-dimethoxyphenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, within the enzyme's active site or peripheral site. The flexibility of the propyl linker allows for optimal positioning of the pharmacophoric groups.

Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[7]

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.

-

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by cholinesterase) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Materials: Acetylcholinesterase (from electric eel), butyrylcholinesterase (from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), DTNB, phosphate buffer (pH 8.0), test compound, and a reference inhibitor (e.g., donepezil).

-

Procedure:

-

Prepare solutions of the enzymes, substrates (ATCI and BTCI), DTNB, and the test compound in phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Safety and Handling

As with any research chemical, 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, are mandatory. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion and Future Directions

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione is a molecule with significant potential in the field of drug discovery, particularly for neurodegenerative diseases. Its synthesis is achievable through established chemical methods, and its structural features make it a compelling candidate for investigation as a cholinesterase inhibitor. Further research is warranted to fully elucidate its biological activity, mechanism of action, and pharmacokinetic profile. The protocols and information provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Andrade-Jorge, E., et al. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.

- Tan, A., & Öcal, N. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Ingale, Y. N., & Ugale, R. B. (2018).

- Wang, J., et al. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 54, 765-771.

- Pourshojaei, Y., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Journal of Biomolecular Structure and Dynamics, 1-15.

- Marciniak, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3485.

- Ignasik, M., et al. (2012). Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors. Archiv der Pharmazie, 345(7), 509-516.

- Khan, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(40), 35868-35887.

- Szymański, P., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4310.

- Al-Masoudi, N. A., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 17(3), 904-914.

- Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.

- Shakhmaeva, I. I., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 15(10), 1259.

- Guzior, N., et al. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents. Bioorganic & Medicinal Chemistry, 23(7), 1435-1444.

- Noreen, H., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(8), e202300465.

- Marciniak, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Semantic Scholar.

- Al-Warhi, T., et al. (2025). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Frontiers in Chemistry, 13, 1564857.

- Tan, A., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1264, 133256.

- Fhid, O., et al. (2015). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives.

- Paveliev, M. A., et al. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank, 2022(3), M1449.

- Al-Otaibi, A. M., et al. (2024).

- Mohamed, S. K., et al. (2018). Multi-spectroscopic and molecular docking studies on the interaction of new phthalimides with calf-thymus DNA: In vitro free radical scavenging activities. Journal of Molecular Structure, 1155, 64-73.

- Wang, Y., et al. (2007). Identification and characterization of a novel cross-link lesion in d(CpC) upon 365-nm irradiation in the presence of 2-methyl-1,4-naphthoquinone. Nucleic Acids Research, 35(15), 5103-5112.

Sources

- 1. printo.2promojournal.com [printo.2promojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione molecular weight

An In-Depth Technical Guide to 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

Abstract: This technical guide provides a comprehensive overview of 2-(3-(3,5-dimethoxyphenoxy)propyl)isoindoline-1,3-dione, a molecule of interest within contemporary medicinal chemistry and materials science. The document delineates its core physicochemical properties, with a primary focus on its molecular weight and formula, and presents a detailed, plausible synthetic pathway derived from established chemical principles. Furthermore, this guide includes robust protocols for purification and characterization, discusses the potential applications based on its structural motifs, and is structured to serve as a vital resource for researchers, chemists, and professionals in drug development. All technical claims are substantiated with citations to authoritative sources.

Introduction to the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry. Its rigid, planar geometry and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents. Historically, the most infamous derivative is thalidomide, but extensive research has since repurposed this core structure to develop compounds with potent anti-inflammatory, immunomodulatory, antimicrobial, and anti-cancer properties.[1][2][3] The N-substituted side chain of the phthalimide group provides a versatile handle for chemists to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

The specific compound, 2-(3-(3,5-dimethoxyphenoxy)propyl)isoindoline-1,3-dione, combines this established isoindoline-1,3-dione core with a flexible propyl linker and a 3,5-dimethoxyphenoxy moiety. This latter group is also found in various natural products and synthetic molecules with demonstrated biological activity, suggesting that its inclusion may confer unique therapeutic or material properties. This guide aims to provide the foundational technical data required for its scientific exploration.

Core Physicochemical and Structural Properties

A precise understanding of a compound's molecular properties is the bedrock of all subsequent experimental design. The key identifiers and properties for 2-(3-(3,5-dimethoxyphenoxy)propyl)isoindoline-1,3-dione are summarized below.

Molecular Identity and Weight

The fundamental quantitative data for this molecule are presented in Table 1. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, analytical characterization (e.g., mass spectrometry), and formulation development.

| Property | Value | Source(s) |

| CAS Number | 100840-52-6 | [4][5][6] |

| Molecular Formula | C₁₉H₁₉NO₅ | [5] |

| Formula Weight | 341.36 g/mol | [5] |

| Exact Molecular Weight | 341.363007 g/mol | [4] |

| Canonical SMILES | COC1=CC(OC(CCN2C(=O)C3=CC=CC=C3C2=O)=C1)OC | N/A |

| InChI Key | ZDPQFYCLPSZWEM-UHFFFAOYSA-N | [4] |

Synthesis, Purification, and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the N-C bond of the phthalimide group. This reveals two primary precursors: phthalic anhydride and 3-(3,5-dimethoxyphenoxy)propan-1-amine. This strategy is advantageous as it utilizes common and often commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol for Synthesis

This protocol describes the direct condensation of phthalic anhydride with the corresponding amine. This method is often preferred for its simplicity and avoidance of intermediate steps.

Objective: To synthesize 2-(3-(3,5-dimethoxyphenoxy)propyl)isoindoline-1,3-dione.

Materials:

-

Phthalic anhydride (1.0 eq)

-

3-(3,5-dimethoxyphenoxy)propan-1-amine (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (for extraction)

-

Hexanes (for extraction and chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and 3-(3,5-dimethoxyphenoxy)propan-1-amine (1.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride). The use of a high-boiling polar solvent like acetic acid facilitates the dissolution of reactants and the dehydration step required for imide formation.[7]

-

Heating and Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a separatory funnel containing distilled water.

-

Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid), water, and finally brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product from the synthesis will likely contain unreacted starting materials or side products. A standard workflow for purification and subsequent characterization is essential for obtaining a compound of high purity for any further application.

Caption: Standard workflow for purification and characterization.

Purification Details:

-

Flash Chromatography: The crude product is purified using silica gel flash chromatography. A gradient of ethyl acetate in hexanes is a common choice for N-substituted phthalimides, starting with a low polarity (e.g., 10% EtOAc) and gradually increasing it to elute the more polar product.

Characterization Rationale:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals would include aromatic protons from the phthalimide and dimethoxyphenoxy groups, distinct signals for the two methoxy groups, and aliphatic signals for the propyl linker.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that should match the calculated exact mass (341.1263).

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Strong characteristic peaks for the imide carbonyl (C=O) groups are expected around 1770 and 1710 cm⁻¹.[1]

Potential Applications and Fields of Interest

While specific biological data for 2-(3-(3,5-dimethoxyphenoxy)propyl)isoindoline-1,3-dione is not widely published, its structural components suggest several areas of potential utility for researchers.

-

Medicinal Chemistry: The isoindoline-1,3-dione core is a known pharmacophore. Derivatives have shown activity as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential relevance in neurodegenerative disease research.[1] The scaffold is also a key component in molecules designed for anti-mycobacterial and other antimicrobial applications.[2][3]

-

Organic Electronics and Materials Science: The planar, electron-accepting nature of the phthalimide group makes it a candidate for inclusion in organic semiconductors, dyes, and polymers.[8][9] The optical properties of isoindoline-1,3-dione derivatives are an active area of investigation for applications in nonlinear optics.

Conclusion

2-(3-(3,5-dimethoxyphenoxy)propyl)isoindoline-1,3-dione is a well-defined chemical entity with a molecular weight of 341.36 g/mol . Its synthesis is readily achievable through established organic chemistry methodologies, such as direct condensation of phthalic anhydride and the corresponding primary amine. The combination of the pharmacologically significant isoindoline-1,3-dione core and the dimethoxyphenoxy moiety makes it a compound of interest for further investigation in drug discovery, particularly in the fields of neurodegenerative and infectious diseases, as well as in the development of novel organic materials. This guide provides the essential technical foundation for initiating such research.

References

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. [Link]

-

Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3. ResearchGate. [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]

-

Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

Sources

- 1. printo.2promojournal.com [printo.2promojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-(3-(3,5-DIMETHOXYPHENOXY)PROPYL)ISOINDOLINE-1,3-DIONE [cymitquimica.com]

- 5. 2-(3-(3,5-Dimethoxyphenoxy)Propyl)Isoindoline-1,3-Dione | 100840-52-6 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Isoindoline-1,3-dione Scaffold: A Privileged Motif in Modern Drug Discovery — A Technical Guide to 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione, or phthalimide, core is a foundational structural motif in medicinal chemistry, historically recognized for its therapeutic potential and infamous for the tragic teratogenic effects of thalidomide.[1] Modern advancements in chemical synthesis and biological screening have revitalized interest in this scaffold, leading to the development of safer and highly effective therapeutic agents.[1] This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of isoindoline-1,3-dione derivatives, with a specific focus on the structural class represented by 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione.

The Chemistry of Isoindoline-1,3-dione Derivatives: Synthesis and Structural Elucidation

The synthesis of N-substituted isoindoline-1,3-diones is generally achieved through well-established and efficient chemical methodologies. The most prevalent approach involves the condensation of phthalic anhydride with a primary amine.[1] This reaction typically proceeds in a high-boiling point solvent like glacial acetic acid or benzene under reflux conditions, forming a phthalamic acid intermediate that subsequently undergoes intramolecular cyclization to yield the desired imide.[1]

For the specific synthesis of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione, a plausible synthetic route would involve the reaction of phthalic anhydride with 3-(3,5-dimethoxyphenoxy)propan-1-amine. An alternative strategy, particularly useful for generating a variety of analogs, is the reaction of potassium phthalimide with a suitable alkyl halide, such as 1-bromo-3-(3,5-dimethoxyphenoxy)propane.[2]

Experimental Protocol: General Synthesis of N-Alkyl-isoindoline-1,3-diones via Gabriel Synthesis

-

Preparation of Potassium Phthalimide: To a solution of phthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.

-

Alkylation: To the suspension of potassium phthalimide, add the desired alkyl halide (e.g., 1-bromo-3-(3,5-dimethoxyphenoxy)propane) (1.1 equivalents). Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General synthetic scheme for 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione.

A Spectrum of Biological Activities: From Pain Management to Cancer Therapy

Derivatives of isoindoline-1,3-dione exhibit a remarkable diversity of pharmacological effects, underscoring the versatility of this chemical scaffold.[3][4]

Analgesic and Anti-inflammatory Properties

Numerous studies have demonstrated the potent analgesic and anti-inflammatory activities of isoindoline-1,3-dione derivatives.[3][5][6] These compounds have shown efficacy in various pain models, including neurogenic and inflammatory pain.[3][7] The mechanism of action is often multifactorial, involving the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] Some derivatives have demonstrated analgesic activity significantly higher than that of reference drugs like metamizole sodium.[5][6]

Anticancer and Cytotoxic Potential

The isoindoline-1,3-dione core is a key feature of several successful anticancer drugs, including lenalidomide and pomalidomide.[1] Novel derivatives continue to be explored for their cytotoxic effects against a wide range of cancer cell lines, such as HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer).[4] The anticancer mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[8] For instance, certain derivatives have been shown to induce apoptosis in HepG2 (liver cancer) cells in a dose-dependent manner.[8]

Neuroprotective and Anticholinesterase Activity

There is growing interest in isoindoline-1,3-dione derivatives as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[9][10] A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Several isoindoline-1,3-dione derivatives have been identified as potent inhibitors of these enzymes, with some exhibiting IC50 values in the low micromolar to nanomolar range.[9][11] Molecular modeling studies suggest that these compounds can interact with both the catalytic and peripheral active sites of the cholinesterase enzymes.[10]

Mechanism of Action: A Multifaceted Approach

The diverse biological activities of isoindoline-1,3-dione derivatives stem from their ability to interact with multiple biological targets.

Caption: Potential mechanisms of action for isoindoline-1,3-dione derivatives.

The planar phthalimide ring system is capable of intercalating into DNA, a property that contributes to the cytotoxic effects of some derivatives.[2] Furthermore, the imide moiety can participate in hydrogen bonding interactions with various enzymatic targets. The N-substituent plays a crucial role in determining the specific biological activity and potency of the molecule by influencing its physicochemical properties and allowing for targeted interactions with specific protein binding pockets. For instance, in the context of cholinesterase inhibition, the N-substituent can be designed to interact with the peripheral anionic site of the enzyme, leading to enhanced inhibitory activity.[10]

Future Directions and Therapeutic Outlook

The isoindoline-1,3-dione scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make it an ideal platform for lead optimization. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To further refine the design of derivatives with improved potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the precise molecular mechanisms underlying the observed biological effects.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds.

The continued exploration of the chemical space around the isoindoline-1,3-dione core holds significant promise for the discovery of next-generation drugs for a wide array of diseases, from chronic pain and inflammation to cancer and neurodegenerative disorders.

References

-

Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). PubMed. Retrieved January 20, 2026, from [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 20, 2026, from [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (2017). ACG Publications. Retrieved January 20, 2026, from [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. (2012). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Reported isoindoline-1,3-dione derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). MDPI. Retrieved January 20, 2026, from [Link]

-

Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (2011). PubMed Central. Retrieved January 20, 2026, from [Link]

-

2-(3-Bromopropyl)isoindoline-1,3-dione. (2010). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. (2024). PubMed Central. Retrieved January 20, 2026, from [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). MDPI. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Discovery of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

An In-depth Technical Guide on the Proposed Synthesis, Characterization, and Evaluation of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

Executive Summary

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] From the notorious history of thalidomide to the modern therapeutic successes of immunomodulators like lenalidomide, this structural motif has proven its profound impact on biological systems.[2] This guide presents a comprehensive, forward-looking framework for the synthesis, characterization, and biological evaluation of a novel derivative, 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione . While direct literature on this specific molecule is nascent, its design is rationally based on established structure-activity relationships within the isoindoline-1,3-dione class. We will detail a proposed synthetic route, a full suite of analytical characterization protocols, and a cascade of initial biological screenings to probe its potential as a therapeutic agent. This document is intended for researchers, chemists, and drug development professionals seeking to explore new chemical entities within this promising compound family.

Part 1: Rationale and Molecular Design

The Isoindoline-1,3-dione Scaffold: A Foundation of Bioactivity

The phthalimide group is a versatile building block in organic synthesis and a key pharmacophore in drug design.[1][3] Its rigid, planar structure and lipophilic nature allow it to participate in various non-covalent interactions within biological targets, including π-π stacking and hydrophobic interactions.[4] The imide functional group is relatively stable to metabolic degradation but can be synthetically modified with ease, making it an ideal starting point for creating large libraries of derivatives.[5] The broad spectrum of pharmacological activities associated with this scaffold—including anticancer,[6][7] anti-inflammatory,[8] analgesic,[8] anticonvulsant,[8] and antiviral properties[9]—underscores its significance and justifies the continued exploration of novel analogs.

Deconstruction of the Target Molecule: A Tripartite Rationale

The design of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione is a deliberate amalgamation of three structural components, each chosen for its potential contribution to the overall pharmacological profile.

Caption: Structural components and their hypothesized functional roles.

-

Isoindoline-1,3-dione Core: This unit serves as the foundational anchor of the molecule. Its well-documented presence in bioactive compounds suggests it is a tolerated and effective scaffold for interacting with various biological targets.[2]

-

Propyl Linker: An alkyl chain of three carbons was selected to provide optimal conformational flexibility. Studies on related series have shown that linker length is a critical determinant of potency, allowing the terminal functional group to orient itself correctly within a target's binding site.[4]

-

3,5-Dimethoxyphenoxy Moiety: The terminal phenyl ring substituted with two methoxy groups is a common feature in natural products and synthetic drugs. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in a protein target. Furthermore, this substitution pattern influences the electronic properties and metabolic stability of the ring system.

Part 2: Synthesis and Structural Elucidation

The synthesis of N-substituted phthalimides is a well-established and robust area of organic chemistry. The most direct and efficient method involves the condensation of phthalic anhydride with a primary amine.[1][8] We propose a highly reliable two-step pathway to access the target molecule.

Proposed Synthetic Pathway

The proposed synthesis leverages the Gabriel synthesis methodology, a cornerstone for the preparation of primary amines and their N-alkylated derivatives, including phthalimides.

Caption: Proposed two-step synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-hydroxypropyl)isoindoline-1,3-dione

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and glacial acetic acid (100 mL).

-

Reagent Addition: Slowly add 3-amino-1-propanol (7.5 g, 0.1 mol) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the intermediate product.

Causality: Using glacial acetic acid as the solvent facilitates the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration at reflux temperatures to form the stable imide ring.[1] This one-pot procedure is highly efficient.

Step 2: Synthesis of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione

-

Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 2-(3-hydroxypropyl)isoindoline-1,3-dione (10.3 g, 0.05 mol), 3,5-dimethoxyphenol (7.7 g, 0.05 mol), and triphenylphosphine (15.7 g, 0.06 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (12.1 g, 0.06 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

-

Workup: Remove the THF under reduced pressure. Redissolve the residue in dichloromethane (DCM).

-

Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%). Combine the fractions containing the pure product and evaporate the solvent. Recrystallize from ethanol/water if necessary to obtain the final product as a crystalline solid.

Causality: The Mitsunobu reaction is the method of choice for this ether formation as it proceeds under mild, neutral conditions, avoiding potential side reactions that could occur under strongly acidic or basic conditions. It provides a reliable and high-yielding route to the desired ether linkage.

Structural Elucidation and Purity Assessment

A comprehensive suite of analytical techniques is required to confirm the identity and purity of the synthesized compound.

| Technique | Purpose | Expected Key Observations |

| ¹H NMR | Confirms proton environment and connectivity. | Aromatic protons of the phthalimide (multiplet, ~7.8 ppm), aromatic protons of the dimethoxyphenoxy ring (singlets/doublets, ~6.2-6.5 ppm), methoxy protons (singlet, ~3.7 ppm), and aliphatic propyl protons (multiplets, ~2.2, 4.0, 4.2 ppm). |

| ¹³C NMR | Confirms carbon backbone. | Characteristic imide carbonyl peaks (~168 ppm), aromatic carbons, and aliphatic carbons of the linker.[8] |

| Mass Spectrometry (MS) | Confirms molecular weight. | Expected [M+H]⁺ peak for C₁₉H₁₉NO₅. |

| FT-IR Spectroscopy | Identifies key functional groups. | Strong, characteristic symmetric and asymmetric C=O stretching of the imide group (~1770 and 1710 cm⁻¹), C-O-C ether stretches.[10] |

| Melting Point | Assesses purity. | A sharp, defined melting range indicates high purity. |

Part 3: Proposed Biological Evaluation

Based on the extensive bioactivity of the isoindoline-1,3-dione class, a tiered screening approach is proposed to efficiently identify the primary pharmacological profile of this novel compound.

Caption: A tiered workflow for the biological evaluation of the target molecule.

Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol is designed to assess the compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.[7]

-

Cell Culture: Seed human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare stock solutions of the test compound in DMSO. Serially dilute to desired concentrations and add to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. If significant inhibition is observed, perform a dose-response experiment to determine the IC₅₀ value.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for identifying inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[4]

-

Reagent Preparation: Prepare solutions of AChE or BuChE, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add the substrate solution to initiate the reaction.

-

Data Acquisition: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

-

Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without inhibitor. Determine IC₅₀ values from the resulting dose-response curve.

Part 4: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded strategy for the synthesis and initial biological evaluation of the novel compound 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione. By leveraging established synthetic methodologies and validated screening protocols, this framework provides a clear path to elucidating the molecule's chemical properties and pharmacological potential.

Positive results from the primary screens would trigger further investigation, including:

-

Lead Optimization: Synthesizing analogs by modifying the linker length, substitution patterns on the phenoxy ring, and the phthalimide core to improve potency and selectivity.

-

Mechanism of Action Studies: For active compounds, further assays (e.g., cell cycle analysis, apoptosis assays for anticancer hits) would be conducted to understand how they exert their biological effects.[6]

-

In Vivo Testing: Promising candidates would advance to preclinical animal models to assess efficacy, toxicity, and pharmacokinetic profiles.[7]

The systematic approach detailed herein provides a robust foundation for the discovery and development of new therapeutic agents derived from the versatile isoindoline-1,3-dione scaffold.

References

- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (Source: Google Search, URL not available)

-

Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (Source: ACG Publications, URL: [Link])

-

One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed. (Source: PubMed, URL: [Link])

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione - ResearchGate. (Source: ResearchGate, URL: [Link])

-

Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3. - ResearchGate. (Source: ResearchGate, URL: [Link])

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (Source: MDPI, URL: [Link])

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. (Source: PubMed Central, URL: [Link])

-

2-(3-Phenoxypropyl)isoindoline-1,3-dione | C17H15NO3 - PubChem. (Source: PubChem, URL: [Link])

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - NIH. (Source: National Institutes of Health, URL: [Link])

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PubMed Central. (Source: PubMed Central, URL: [Link])

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (Source: MDPI, URL: [Link])

-

Antiviral activity of isoindole derivatives - Journal of Medicinal and Chemical Sciences. (Source: jmcsc.org, URL: [Link])

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (Source: MDPI, URL: [Link])

-

2-((2R)-2-hydroxy-3-((4-(3-oxomorpholin-4-yl)phenyl)amino)propyl)-1H-isoindole-1,3(2H)-dione - PubChem. (Source: PubChem, URL: [Link])

-

Physical parameters of Isoindoline-1, 3-dione derivatives - ResearchGate. (Source: ResearchGate, URL: [Link])